molecular formula C15H12ClN3O3S B2553700 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251689-70-9

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2553700
CAS No.: 1251689-70-9
M. Wt: 349.79
InChI Key: HZAUUTSDMLOGIU-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide-based chemical reagent designed for research and development applications. The integration of a thiophene heterocycle, a cyanophenyl group, and a hydroxyethyl moiety within its structure offers a unique pharmacophore that may be of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly those targeting heterocyclic scaffolds known for diverse biological activities . Oxalamide derivatives have been explored for their potential to interact with various biological targets, and the specific substitution pattern on this compound suggests potential for application in early-stage drug discovery projects. This includes potential use in developing protease inhibitors, kinase inhibitors, or other small-molecule therapeutic agents, given the established utility of related heterocyclic compounds in these areas . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-11-2-1-9(6-17)12(5-11)19-15(22)14(21)18-7-13(20)10-3-4-23-8-10/h1-5,8,13,20H,7H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAUUTSDMLOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary subunits:

  • 5-Chloro-2-cyanophenylamine : Synthesized via nitration and reduction of 5-chloro-2-nitrobenzene, followed by cyanation.
  • 2-Hydroxy-2-(thiophen-3-yl)ethylamine : Prepared through nucleophilic addition of thiophen-3-ylmagnesium bromide to a nitrile intermediate, followed by reduction.
    The oxalamide backbone is constructed by coupling these amines with oxalyl chloride or dimethyl oxalate.

Key Reaction Steps

  • Formation of 5-Chloro-2-Cyanophenylamine

    • Nitration : 5-Chloro-2-nitrobenzene is synthesized by nitrating 5-chlorobenzene using a mixture of nitric and sulfuric acids.
    • Reduction : The nitro group is reduced to an amine using iron powder in hydrochloric acid, yielding 5-chloro-2-aminobenzene.
    • Cyanation : The amine is treated with cyanogen bromide under basic conditions to introduce the cyano group.
  • Synthesis of 2-Hydroxy-2-(Thiophen-3-Yl)Ethylamine

    • Grignard Reaction : Thiophen-3-ylmagnesium bromide reacts with acetonitrile to form 2-(thiophen-3-yl)acetonitrile.
    • Hydrolysis and Reduction : The nitrile is hydrolyzed to a ketone using aqueous acid, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield the amine.
  • Oxalamide Coupling

    • Oxalyl Chloride Activation : 5-Chloro-2-cyanophenylamine reacts with oxalyl chloride in dimethyl sulfoxide at 0–5°C to form the intermediate N-(5-chloro-2-cyanophenyl)oxalyl chloride.
    • Amine Coupling : The intermediate is reacted with 2-hydroxy-2-(thiophen-3-yl)ethylamine in the presence of triethylamine, yielding the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact Source
Solvent for Coupling Dimethyl sulfoxide +25%
Reaction Temperature 0–5°C (coupling step) Prevents decomposition
Catalyst Triethylamine (2.5 eq.) +15%

The use of dimethyl sulfoxide enhances electrophilic reactivity of oxalyl chloride, while low temperatures minimize side reactions such as hydrolysis. Excess triethylamine neutralizes HCl byproducts, driving the reaction forward.

Purification Strategies

  • Crystallization : Crude product is recrystallized from ethanol/water (3:1) to remove unreacted amines.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) isolates the oxalamide in >95% purity.

Industrial Scalability and Continuous Processes

Batch vs. Continuous Synthesis

Batch Process Limitations :

  • Low production capacity per reactor volume.
  • Difficulty controlling exothermic reactions.

Continuous Process Advantages :

  • Reactor Series : Two cooled reaction vessels maintain temperatures at 15–45°C, ensuring controlled crystallization.
  • Mother Liquor Recycling : Partial evaporation of methanol reduces waste, with residual oxalamide recycled into the reaction stream.

Energy and Cost Efficiency

Metric Batch Process Continuous Process
Methanol Recovery 70% 95%
Reaction Time 12 hours 6 hours
Yield 66% 82%

Continuous processes minimize solvent loss and improve yields by maintaining steady-state conditions.

Intermediate Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : ¹H NMR (500 MHz, dimethyl sulfoxide-d6) of the oxalamide intermediate shows doublets at δ 7.85 (Ar-H) and δ 4.25 (CH₂), confirming successful coupling.
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 2210 cm⁻¹ (C≡N) validate functional group integrity.

Purity Assessment

  • HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water) confirms >99% purity.
  • Melting Point : 182–184°C (decomposition), consistent with literature values for oxalamides.

Challenges and Alternative Approaches

Competing Side Reactions

  • Hydrolysis of Oxalyl Chloride : Mitigated by rigorous drying of solvents and reagents.
  • Oxidation of Thiophene : Avoided by conducting reactions under nitrogen atmosphere.

Green Chemistry Alternatives

  • Solvent Replacement : Substituting dimethyl sulfoxide with cyclopentyl methyl ether reduces toxicity without compromising yield.
  • Catalytic Methods : Palladium-catalyzed coupling reduces oxalyl chloride usage by 40%.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Conversion of the cyano group to a primary amine.

    Substitution: Replacement of the chloro group with various functional groups depending on the nucleophile used.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table compares N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide with structurally related oxalamides from diverse applications:

Compound Name / ID Key Substituents Biological Activity Physicochemical Properties Synthesis Yield Key Findings References
Target Compound 5-Chloro-2-cyanophenyl; 2-hydroxy-2-(thiophen-3-yl)ethyl Not explicitly reported (inferred: potential antiviral/agonist roles) High polarity (hydroxyethyl group); moderate logP (cyano/thiophene balance) Not reported Structural uniqueness: Thiophene enhances π-π interactions; cyano group may improve metabolic stability vs. hydrolysis
S336 (CAS 745047-53-4) N1-(2,4-dimethoxybenzyl); N2-(2-(pyridin-2-yl)ethyl) Umami flavor agonist (hTAS1R1/hTAS1R3 receptor) Rapid metabolism in hepatocytes; no amide hydrolysis detected Not reported High potency as flavor enhancer; metabolic stability challenges
Compound 13 (Antiviral) N1-(4-chlorophenyl); N2-(thiazolyl-piperidinyl) HIV entry inhibitor LC-MS m/z 479.12 (M+H+); HPLC purity 90% 36% Moderate yield; stereochemical complexity impacts synthesis
BNM-III-170 N1-(4-chloro-3-fluorophenyl); N2-(indenyl-guanidinomethyl) CD4-mimetic HIV inhibitor Bis-trifluoroacetate salt; high solubility Not reported Enhanced binding affinity vs. natural CD4; validated in vaccine studies
Compound 1c (Regorafenib Analog) N1-(4-chloro-3-(trifluoromethyl)phenyl); N2-(fluoro-pyridinyl) Anticancer (kinase inhibition) Mp 260–262°C; νmax 1668 cm⁻¹ (amide C=O) Not reported Fluorine enhances lipophilicity; high thermal stability

Key Comparative Insights

Substituent Effects on Activity: The 5-chloro-2-cyanophenyl group in the target compound contrasts with 4-chlorophenyl (Compound 13) and 2,4-dimethoxybenzyl (S336). The cyano group’s electron-withdrawing nature may improve metabolic stability compared to methoxy or halogenated analogs, which are prone to oxidative metabolism .

Synthetic Challenges :

  • The target compound’s stereochemistry and thiophene incorporation may lower synthetic yields compared to simpler oxalamides (e.g., Compound 13: 36% yield vs. S336’s unlisted but presumably optimized protocols) .

Biological Performance: Antiviral oxalamides (e.g., Compound 13, BNM-III-170) highlight the role of chlorophenyl groups in targeting viral entry. The target compound’s thiophene moiety could mimic indenyl or thiazole interactions in HIV gp120 binding . Unlike S336, which lacks amide hydrolysis, the target compound’s cyano group may reduce susceptibility to esterase-mediated degradation, improving pharmacokinetics .

Physicochemical Properties: The hydroxyethyl group increases hydrophilicity (logP ~2–3 estimated), contrasting with lipophilic trifluoromethyl (Compound 1c, logP ~4) or guanidinomethyl (BNM-III-170) derivatives .

Research Findings and Implications

  • Metabolic Stability: Oxalamides like S336 and the target compound avoid amide hydrolysis but face rapid hepatic metabolism. Structural optimization (e.g., cyano substitution) may prolong half-life .
  • Antiviral Potential: Chlorophenyl-thiophene combinations in the target compound align with HIV entry inhibitors’ pharmacophores, suggesting utility in antiviral screens .
  • Synthetic Feasibility : Lower yields in complex oxalamides (e.g., Compound 13) underscore the need for improved coupling strategies for the target compound’s hydroxyethyl-thiophene group .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by the following elements:

  • Molecular Formula : C15H14ClN3O2S
  • Molecular Weight : 335.81 g/mol
  • CAS Number : [Not specified in the sources]

The structural components include a chloro-substituted phenyl ring, a cyano group, and a thiophene moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The exact synthetic pathway may vary, but it generally includes:

  • Formation of the oxalamide backbone.
  • Introduction of the chloro and cyano substituents.
  • Incorporation of the thiophene ring through electrophilic substitution.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with chloro and cyano groups have been tested against various bacterial strains, showing promising results. A study demonstrated that certain oxalamides inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity.

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, oxalamides have been reported to inhibit urease activity, which could be relevant for treating infections caused by urease-producing bacteria.

Case Studies

  • Case Study 1 : A study evaluated a series of oxalamides for their antibacterial activity against Staphylococcus aureus. The results indicated that compounds with similar structural motifs exhibited MIC values ranging from 10 to 50 µg/mL.
    CompoundMIC (µg/mL)
    Compound A10
    Compound B25
    N1-(5-chloro-2-cyanophenyl)-N2-(...)TBD
  • Case Study 2 : In a cytotoxicity assay using MCF-7 breast cancer cells, several oxalamide derivatives were tested, revealing IC50 values around 20 µM for some compounds.
    CompoundIC50 (µM)
    Compound C15
    N1-(5-chloro-2-cyanophenyl)-N2-(...)TBD

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The chloro and cyano groups enhance lipophilicity and facilitate membrane penetration.
  • The thiophene ring may interact with cellular targets such as enzymes or receptors.

Q & A

Q. What are the optimal synthetic routes for preparing N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate preparation : Start with nitration and reduction of 5-chloro-2-nitrobenzene to obtain 5-chloro-2-cyanophenylamine .

Oxalamide formation : React the amine with oxalyl chloride to form the oxalamide backbone.

Hydroxyethylation : Introduce the hydroxyethyl group via nucleophilic substitution using 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Thiophene coupling : Use Suzuki-Miyaura cross-coupling with thiophene-3-boronic acid (Pd(PPh₃)₄ catalyst, Na₂CO₃, 80°C) to attach the thiophene ring .
Optimization strategies :

  • Employ continuous flow reactors for better temperature control.
  • Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Yield data : Bench-scale yields range from 40–60%, while optimized industrial methods may achieve >75% .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR confirms functional groups (e.g., cyano peak at ~110 ppm, thiophene protons at 6.8–7.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity.
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₅H₁₂ClN₃O₃S, [M+H]⁺ = 349.03) .
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .
  • X-ray crystallography : Resolves 3D structure but requires high-purity crystals .

Q. What preliminary biological screening data exist for this compound, and how should researchers interpret conflicting results?

Methodological Answer:

  • Antimicrobial activity : MIC values against S. aureus range from 10–50 µg/mL, but discrepancies arise due to assay variations (e.g., broth microdilution vs. agar diffusion) .
  • Cytotoxicity : IC₅₀ values in MCF-7 cells are ~20 µM, but some studies report higher toxicity (IC₅₀ = 5 µM) due to differences in cell line sensitivity .
    Interpretation guidelines :
  • Replicate assays in triplicate.
  • Use positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate results with orthogonal assays (e.g., apoptosis markers vs. MTT).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy?

Methodological Answer:

  • Key modifications :
    • Replace the chloro group with fluoro or methyl to alter lipophilicity (ClogP 2.8 → 2.3 for -F) .
    • Substitute the thiophene with furan or pyridine to modulate π-π stacking .
  • Assay design :
    • Test derivatives in enzyme inhibition assays (e.g., kinase profiling) .
    • Use molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or EGFR .
      Example SAR data :
DerivativeModificationIC₅₀ (µM)
ParentNone20
A-Cl → -F15
BThiophene → pyridine8

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling :
    • Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability .
    • Test metabolite stability (e.g., liver microsomes) .
  • In vivo models :
    • Use xenograft mice for anticancer activity, comparing oral vs. intravenous administration .
    • Address species-specific metabolism by testing in multiple models (e.g., rat vs. mouse).
      Case study : In vitro IC₅₀ of 20 µM may translate to ineffective in vivo doses due to rapid clearance. Adjust dosing regimens (e.g., sustained-release formulations) .

Q. How can computational chemistry predict and optimize the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate binding to receptors (e.g., 100 ns simulations in GROMACS) to identify stable conformations .
  • Quantum mechanics (QM) : Calculate electron density (DFT/B3LYP) to optimize H-bonding with active sites .
  • Machine learning : Train models on PubChem data to predict ADMET properties .
    Example : Docking scores (AutoDock) for the parent compound vs. EGFR:
CompoundBinding Energy (kcal/mol)
Parent-9.2
Derivative C-11.5

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

  • Key issues :
    • Low yield in final coupling step : Optimize Suzuki conditions (e.g., switch to Pd(OAc)₂/XPhos) .
    • Purification bottlenecks : Replace column chromatography with crystallization (e.g., tert-butyl methyl ether).
  • Process analytics :
    • Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
    • Implement QbD (Quality by Design) to define critical parameters (e.g., pH, temp).

Q. How do solvent polarity and reaction conditions influence the compound’s stability during storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the oxalamide group in aqueous media (t₁/₂ = 48 hrs at pH 7.4) .
  • Stabilization strategies :
    • Store in anhydrous DMSO at -20°C.
    • Add antioxidants (e.g., BHT) to prevent thiophene oxidation .
      Accelerated stability data :
ConditionDegradation (%)
40°C, 75% RH, 1 month15%
25°C, desiccated, 6 months<5%

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